molecular formula C16H15BrN2 B8482426 1-benzyl-6-bromo-3-ethyl-1H-indazole

1-benzyl-6-bromo-3-ethyl-1H-indazole

Cat. No.: B8482426
M. Wt: 315.21 g/mol
InChI Key: PTINMYFLLIUAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-6-bromo-3-ethyl-1H-indazole (CAS 1247001-60-0) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a bromo substituent at the 6-position of the indazole ring, which serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings . The indazole scaffold is of significant interest in pharmaceutical development, as it is a core structure in several approved drugs and investigational compounds, particularly in oncology . For instance, indazole-based molecules are prominent in the development of kinase inhibitors, including Polo-like kinase 4 (PLK4) inhibitors and other anti-cancer agents . While this compound itself is a research chemical, its structural features make it a promising building block for the synthesis of novel molecules targeting these and other biological pathways. Researchers utilize this scaffold to explore new therapeutic agents due to its well-documented pharmacological relevance . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H15BrN2

Molecular Weight

315.21 g/mol

IUPAC Name

1-benzyl-6-bromo-3-ethylindazole

InChI

InChI=1S/C16H15BrN2/c1-2-15-14-9-8-13(17)10-16(14)19(18-15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

PTINMYFLLIUAIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, the reaction of 2-bromo-6-ethylbenzaldehyde with phenylhydrazine followed by cyclization can yield the desired indazole derivative. The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been extensively studied for its potential as an anticancer agent , anti-inflammatory , and antimicrobial agent. Indazole derivatives, including 1-benzyl-6-bromo-3-ethyl-1H-indazole, are known to interact with various biological targets, making them valuable in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indazole derivatives. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). Among these, certain compounds demonstrated significant potency, with IC50 values indicating effective inhibition of cancer cell proliferation .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6oK5625.15Inhibits Bcl2 family members
6oHEK-29333.2Selective toxicity towards cancer cells
101FGFR130.2Tyrosine kinase inhibition

Anti-inflammatory and Antimicrobial Properties

Indazole derivatives have shown promise as anti-inflammatory agents. Research indicates that some compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. Additionally, antimicrobial activity has been observed against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Anti-inflammatory and Antimicrobial Activity

CompoundTargetActivity
119ERKIC50 = 20 nM (selective)
10gCandida spp.Effective against C. albicans

Case Studies

  • Synthesis and Evaluation of Indazole Derivatives : A study synthesized a series of indazole derivatives and evaluated their anticancer activities against various cell lines. The findings revealed that certain derivatives exhibited significant antiproliferative effects, making them promising candidates for further development .
  • Inhibition of Enzyme Activity : Another research focused on the enzyme inhibitory activities of indazole derivatives, demonstrating that specific structural modifications could enhance their potency against targeted enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of 1-benzyl-6-bromo-3-ethyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Comparisons

6-Bromo-4-Fluoro-1H-Indazole
  • Molecular Formula : C₇H₄BrFN₂; Molecular Weight : 215.02 g/mol .
  • Key Differences : Lacks the benzyl and ethyl groups, featuring a smaller structure with a fluorine atom at the 4-position.
  • The absence of benzyl/ethyl groups reduces lipophilicity, which may improve aqueous solubility but limit membrane permeability .
Methyl 6-Bromo-3-Iodo-1H-Indazole-4-Carboxylate
  • Molecular Formula : C₁₀H₇BrIN₂O₂; Molecular Weight : 384.99 g/mol .
  • Key Differences : Contains an iodine atom (3-position) and a methyl ester (4-position).
  • Implications : Iodine’s large atomic radius may facilitate crystallographic studies (e.g., X-ray diffraction) due to strong scattering . The ester group introduces reactivity toward hydrolysis, unlike the stable ethyl and benzyl groups in the target compound.
1,3-Dibenzyl-6-Bromo-1H-Imidazo[4,5-b]pyridin-2(3H)-one
  • Molecular Formula : C₂₀H₁₆BrN₃O; Molecular Weight : 406.27 g/mol .
  • Key Differences : Features a fused imidazo-pyridine core instead of indazole, with two benzyl groups.
  • Pharmacological activities reported for imidazo-pyridines (e.g., antiviral, anticancer) suggest structural motifs that could guide indazole-based drug design .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
1-Benzyl-6-bromo-3-ethyl-1H-indazole Indazole 1-benzyl, 3-ethyl, 6-bromo 315.21 High lipophilicity, synthetic versatility
6-Bromo-4-fluoro-1H-indazole Indazole 4-fluoro, 6-bromo 215.02 Enhanced metabolic stability
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate Indazole 3-iodo, 4-methyl ester 384.99 Crystallography-friendly, reactive ester
1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Imidazo-pyridine 1,3-dibenzyl, 6-bromo 406.27 Fused-ring system, broad pharmacological use

Q & A

Q. Table 1. Synthetic Route Comparison

MethodConditionsYield (%)Purity (%)Reference
BenzylationK₂CO₃, DMF, 80°C, 48h6598
Decarboxylative Alkylation[Ru] catalyst, DCE/HFIP, 20h7095

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.80–7.62 (m, Ar-H), 5.14 (s, CH₂Ph)
¹³C NMRδ 148.4 (C-Br), 136.1 (C-3 ethyl)
HRMS[M+H]+: 354.0607 (calc. 354.06)

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